Itraconazole-d9

Analytical Chemistry Method Validation Reference Standards

The target compound is Itraconazole-d9, a deuterium-labeled analog of the triazole antifungal agent Itraconazole. In this molecule, nine hydrogen atoms are replaced by deuterium, a stable, heavier isotope of hydrogen, resulting in a molecular formula of C35H29D9Cl2N8O4 and a molecular weight of 714.69 g/mol.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 714.7 g/mol
Cat. No. B12389664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole-d9
Molecular FormulaC35H38Cl2N8O4
Molecular Weight714.7 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,2D3,3D2,25D
InChIKeyVHVPQPYKVGDNFY-FALIESLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itraconazole-d9 (4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one) – Deuterated Internal Standard for Antifungal Quantification


The target compound is Itraconazole-d9, a deuterium-labeled analog of the triazole antifungal agent Itraconazole . In this molecule, nine hydrogen atoms are replaced by deuterium, a stable, heavier isotope of hydrogen, resulting in a molecular formula of C35H29D9Cl2N8O4 and a molecular weight of 714.69 g/mol . This modification enables its primary application as an internal standard in quantitative mass spectrometry (LC-MS/MS) workflows for the precise measurement of Itraconazole and its metabolites in biological matrices .

Why Unlabeled Itraconazole or Other Deuterated Analogs Cannot Substitute for Itraconazole-d9 in Quantitative Bioanalysis


Using unlabeled Itraconazole as an internal standard is analytically invalid because it co-elutes with the target analyte and cannot be distinguished by mass spectrometry, leading to signal interference and inaccurate quantification [1]. While alternative deuterated Itraconazole variants exist (e.g., Itraconazole-d3 or Itraconazole-d5), they offer different mass shifts and may not provide the optimal balance between isotopic separation and chromatographic behavior. The specific 9-deuterium substitution pattern in Itraconazole-d9 delivers a +9 Da mass shift relative to the parent analyte, a magnitude that is widely validated for minimizing isotopic crosstalk while maintaining near-identical retention time and ionization efficiency . This specific design ensures robust, reproducible quantification across diverse LC-MS/MS platforms [2].

Quantitative Differentiation Evidence for Itraconazole-d9 vs. Unlabeled Itraconazole and Other Internal Standards


Analytical Purity Benchmarking Against Unlabeled Itraconazole

For use as an internal standard, the compound must exhibit high and quantifiable chemical purity. The target compound, Itraconazole-d9, is supplied with a documented purity of 97.86%, as verified by HPLC analysis . This level of purity is critical for ensuring that impurities do not interfere with the accurate quantification of the target analyte. In contrast, unlabeled Itraconazole reference standards, while often of high purity, cannot function as internal standards in MS-based assays due to the lack of a mass shift [1].

Analytical Chemistry Method Validation Reference Standards

Mass Shift and Isotopic Separation for LC-MS/MS Quantification

The incorporation of nine deuterium atoms provides a +9 Da mass shift relative to unlabeled Itraconazole (MW 705.6 g/mol vs. 714.7 g/mol) [1]. This mass difference is sufficient to prevent isotopic crosstalk in multiple reaction monitoring (MRM) transitions, while maintaining near-identical chromatographic retention time and ionization efficiency . Alternative deuterated internal standards, such as Itraconazole-d3 (+3 Da) or Itraconazole-d5 (+5 Da), offer smaller mass shifts that may be more susceptible to signal overlap from natural abundance isotopes of the analyte [2].

LC-MS/MS Bioanalysis Isotope Dilution Mass Spectrometry

Potential for Altered Metabolic Stability via Deuterium Kinetic Isotope Effect

Deuteration at metabolically labile positions can slow the rate of cytochrome P450 (CYP)-mediated oxidation, a phenomenon known as the deuterium kinetic isotope effect (DKIE) [1]. While no direct comparative metabolic stability data is available for Itraconazole-d9 versus unlabeled Itraconazole, the class-level principle is well-established. For Itraconazole, which is primarily metabolized by CYP3A4, strategic deuteration (such as the nonadeuteriobutan-2-yl group in this compound) has the potential to reduce metabolic clearance and prolong half-life, thereby influencing pharmacokinetic profiles [2]. This is a key differentiator from non-deuterated Itraconazole and from deuterated analogs labeled at sites not involved in rate-limiting metabolic steps.

Pharmacokinetics Drug Metabolism Deuterium Isotope Effect

Optimal Application Scenarios for Itraconazole-d9 Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring (TDM) of Itraconazole

This compound is the ideal choice for developing a robust, validated LC-MS/MS assay for the therapeutic drug monitoring of Itraconazole in patient plasma or serum. Its high purity (97.86%) ensures a clean internal standard, and the +9 Da mass shift provides a clear analytical window for MRM quantification, as established in class-level validation studies [1]. The compound's near-identical chromatographic behavior to unlabeled Itraconazole ensures accurate correction for sample preparation and matrix effects, meeting regulatory guidelines for bioanalytical method validation [2].

Preclinical Pharmacokinetic and Metabolism Studies Requiring Accurate Quantification

In preclinical drug development, precise measurement of Itraconazole concentrations in biological matrices (e.g., rodent plasma, tissue homogenates) is critical for determining pharmacokinetic parameters. The use of Itraconazole-d9 as an internal standard mitigates variability introduced by sample extraction, ionization suppression, and instrument drift, leading to more reliable calculation of AUC, Cmax, and half-life [1]. The potential for a deuterium isotope effect to influence metabolic stability also makes this compound a relevant tool for comparative metabolism studies, although direct comparative data for this specific compound is not yet available [3].

Clinical Pharmacology and Drug-Drug Interaction Studies

In clinical trials evaluating the pharmacokinetics of Itraconazole, particularly in the context of drug-drug interaction studies where it acts as a strong CYP3A4 inhibitor, accurate and precise quantification is paramount. The use of a stable isotope-labeled internal standard like Itraconazole-d9 is essential for meeting the stringent analytical requirements of such studies, where even minor quantification errors could lead to misinterpretation of clinical outcomes [1]. The +9 Da mass shift provides a robust analytical solution that is less prone to interference than internal standards with smaller mass differences [2].

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